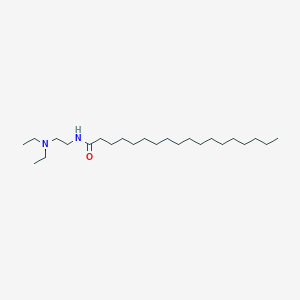

Stearamidoethyl diethylamine

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBOOQDFOWZSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-34-6 (phosphate) | |

| Record name | Diethylaminoethyl stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066128 | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-14-8 | |

| Record name | Amidoamine S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminoethyl stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearamidoethyl diethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMIDOETHYL DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Stearamidoethyl Diethylamine from Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Stearamidoethyl diethylamine (B46881), a cationic surfactant and conditioning agent, from stearic acid. The document details two core methodologies: direct amidation and a two-step synthesis via a stearoyl chloride intermediate. This guide is intended to provide detailed insights into the reaction mechanisms, experimental protocols, and comparative analysis of these synthetic routes.

Introduction

Stearamidoethyl diethylamine, chemically known as N-[2-(diethylamino)ethyl]octadecanamide, is a valuable amidoamine used in various industrial applications, particularly in personal care products as a conditioning agent and emulsifier. Its synthesis originates from the reaction of stearic acid, a long-chain saturated fatty acid, with N,N-diethylethylenediamine. The efficiency and purity of the final product are highly dependent on the chosen synthetic pathway. This guide explores the two predominant methods for its preparation, providing a comparative analysis to aid in process selection and optimization.

Synthesis Pathways

There are two primary routes for the synthesis of this compound from stearic acid:

-

Pathway 1: Direct Amidation. This is a one-step process involving the direct condensation reaction between stearic acid and N,N-diethylethylenediamine.

-

Pathway 2: Two-Step Synthesis via Stearoyl Chloride. This pathway involves the initial conversion of stearic acid to a more reactive acyl chloride intermediate, stearoyl chloride, followed by its reaction with N,N-diethylethylenediamine.

The following sections will delve into the specifics of each pathway, including reaction mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages.

Pathway 1: Direct Amidation

Direct amidation is a straightforward approach where stearic acid and N,N-diethylethylenediamine are reacted at elevated temperatures, often with the aid of a catalyst to improve reaction rates and yield. The reaction proceeds through the formation of an ammonium-carboxylate salt intermediate, which then dehydrates to form the amide bond.

Stearamidoethyl Diethylamine: A Deep Dive into its Cationic Surfactant Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearamidoethyl diethylamine (B46881) is a cationic surfactant that, particularly in an acidic environment, plays a crucial role in a variety of industrial and cosmetic applications, most notably in hair and skin conditioning products. Its efficacy stems from a dual-character molecular structure: a long, hydrophobic stearic acid tail and a hydrophilic, positively chargeable diethylaminoethyl head group. This amidoamine structure facilitates its adsorption onto negatively charged surfaces, such as damaged hair keratin (B1170402), where it imparts benefits like reduced static, enhanced combability, and a smoother feel. This technical guide provides a comprehensive overview of the core mechanism of action of Stearamidoethyl diethylamine, supported by available physicochemical data and detailed experimental protocols for its characterization. While specific quantitative performance data for this molecule is not extensively published, this guide leverages data from structurally similar amidoamine surfactants to provide a robust understanding of its expected behavior.

Physicochemical Properties

This compound is a waxy solid at room temperature with a molecular formula of C24H50N2O and a molecular weight of approximately 382.67 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16889-14-8 | [1] |

| Molecular Formula | C24H50N2O | [1] |

| Molecular Weight | 382.67 g/mol | [1] |

| Melting Point | 61-62 °C | [1] |

| Density | 0.873 g/mL | [1] |

Mechanism of Action as a Cationic Surfactant

The primary mechanism of action of this compound as a cationic surfactant is driven by electrostatic interactions at interfaces. This process can be broken down into several key stages:

Protonation and Cationic Nature

In its neat form, this compound is a tertiary amine. To function as a cationic surfactant, it requires an acidic environment to protonate the nitrogen atom of the diethylamino group. This protonation imparts a positive charge to the head group, transforming the molecule into a cationic species. The extent of protonation is pH-dependent, with greater cationic character at lower pH values.

Caption: Protonation of this compound in an acidic medium.

Adsorption onto Anionic Surfaces

Many surfaces of interest, particularly damaged human hair, carry a net negative charge. This negative charge arises from the deprotonation of amino acid residues in the keratin protein, a process that is exacerbated by chemical treatments like bleaching, coloring, and perming.[2] The positively charged head group of the protonated this compound is electrostatically attracted to these anionic sites on the hair fiber.

Hydrophobic Interactions and Film Formation

Once the cationic head group adsorbs to the hair surface, the long, hydrophobic stearic acid tail orients itself away from the aqueous phase and along the hair shaft. This alignment is driven by hydrophobic interactions, where the nonpolar tail seeks to minimize its contact with water. The collective alignment of multiple this compound molecules results in the formation of a thin, lubricating film on the hair surface. This film effectively neutralizes the negative charges, reducing interfiber repulsion and static electricity.[2]

Caption: Adsorption and film formation of this compound on hair.

Quantitative Surfactant Properties

| Parameter | Description | Typical Values for Amidoamine Surfactants |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to self-assemble into micelles in a solution. | Data not available for this compound. For comparison, Stearamidopropyl Dimethylamine in acidic solution is expected to have a low CMC, characteristic of cationic surfactants with long alkyl chains. |

| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | Data not available for this compound. |

| Adsorption Isotherm | A mathematical model that describes the amount of surfactant adsorbed onto a surface as a function of its concentration in the bulk solution at a constant temperature. | Data not available for this compound. |

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the surfactant properties and conditioning efficacy of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

-

By Surface Tensiometry:

-

Prepare a series of aqueous solutions of this compound at varying concentrations in a suitable acidic buffer (e.g., pH 4-5).

-

Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed.

-

-

By Conductivity Measurement:

-

Prepare a series of aqueous solutions of this compound at varying concentrations in a suitable acidic buffer.

-

Measure the specific conductivity of each solution.

-

Plot specific conductivity versus surfactant concentration.

-

The CMC is identified as the concentration where there is a distinct change in the slope of the plot.

-

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Quantification of Hair Conditioning Efficacy

The conditioning performance of this compound is typically evaluated by measuring the reduction in combing forces on hair tresses.

-

Instrumental Combing Force Analysis:

-

Source standardized hair tresses (e.g., virgin or chemically damaged).

-

Wash the tresses with a control shampoo.

-

Treat the tresses with a conditioner base containing a specified concentration of this compound.

-

Rinse the tresses under controlled conditions.

-

Mount the wet or dry tress in a texture analyzer or a dedicated combing force instrument.

-

Measure the force required to pull a comb through the tress multiple times.

-

Calculate the average combing force and compare it to control tresses treated with a placebo conditioner.

-

Caption: Experimental workflow for quantifying hair conditioning efficacy.

Conclusion

This compound functions as an effective cationic surfactant through a well-understood mechanism of pH-dependent protonation, electrostatic adsorption to anionic surfaces, and subsequent hydrophobic film formation. While specific quantitative performance metrics for this molecule are not widely published, its structural similarity to other high-performing amidoamine surfactants, such as Stearamidopropyl dimethylamine, suggests a comparable efficacy in applications requiring surface charge neutralization and lubrication, particularly in the field of hair care. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this compound and the substantiation of its performance claims in various formulations. Further research to quantify its CMC, surface tension reduction capabilities, and adsorption isotherms would be invaluable for formulators seeking to optimize its use.

References

Stearamidoethyl Diethylamine (CAS 16889-14-8): A Technical Guide for Research and Development

An In-depth Overview of Physicochemical Properties, Research Applications, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Stearamidoethyl diethylamine (B46881) (CAS: 16889-14-8), a cationic surfactant, is a versatile compound with significant applications in the cosmetic and industrial sectors. This technical guide provides a comprehensive overview of its physicochemical properties, primary research applications, and detailed experimental protocols. The document is intended to serve as a foundational resource for researchers and professionals in drug development and material science, facilitating a deeper understanding of its functional attributes and potential research avenues. While primarily utilized for its surface-active properties in formulations, this guide also explores its biological interactions, particularly concerning skin sensitization.

Physicochemical Properties

Stearamidoethyl diethylamine is an amidoamine with a long hydrophobic stearic acid tail and a hydrophilic diethylamine headgroup. This amphiphilic nature underpins its function as a cationic surfactant, particularly when the tertiary amine is protonated in acidic formulations.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Reference |

| CAS Number | 16889-14-8 | [1][3] |

| Molecular Formula | C24H50N2O | [1] |

| Molecular Weight | 382.67 g/mol | [1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]octadecanamide | [1] |

| Melting Point | 61-62 °C | [1][4] |

| Boiling Point | 506.5 ± 33.0 °C | [1] |

| Density | 0.873 ± 0.06 g/cm³ | [1] |

| Physical State | Solid at room temperature | [1] |

| Solubility | Slightly soluble in water. |

Research Applications

The primary research and industrial applications of this compound are centered around its surfactant properties.

Cosmetic and Personal Care Formulations

This compound is a key ingredient in hair care and skin care products, where it functions as a hair conditioning agent, antistatic agent, and emulsifier. Its cationic nature allows it to adsorb onto the negatively charged surface of hair and skin, imparting a range of beneficial effects.[5]

-

Hair Conditioning: It improves combability, reduces static electricity, and enhances the softness and shine of hair.[5] The positively charged headgroup interacts with the negatively charged keratin (B1170402) of the hair shaft, forming a thin film that smoothens the cuticle.[5]

-

Emulsification: It is used to stabilize oil-in-water emulsions in creams and lotions.

-

Antistatic Agent: By neutralizing the electrical charge on surfaces, it reduces static cling, a particularly useful property in hair care products.

Industrial Applications

In various industrial processes, this compound is investigated for its utility as:

-

Corrosion Inhibitor: Amidoamines can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments.[6][7] The nitrogen atoms in the molecule act as adsorption centers.[6]

-

Dispersing Agent: It can aid in the dispersion of solid particles in a liquid medium.

-

Lubricant: Its film-forming properties can provide lubrication between surfaces.

Biological Interactions and Toxicology

-

Interaction with Cellular Membranes: As a cationic molecule, this compound has a strong affinity for the anionic surfaces of cellular membranes.[1] The positively charged diethylamine headgroup can interact with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the lipid bilayer.[1]

-

Skin Sensitization: Studies in guinea pigs have classified this compound as a "moderate sensitizer," indicating a potential to cause allergic contact dermatitis.[2] This is a critical consideration in the safety assessment for its use in topical products.

-

Aquatic Toxicity: While specific data for this compound is limited, a study on the related compound Stearamidopropyl dimethylamine (B145610) (SAPDMA) in zebrafish embryos reported an LC50 of 2.3 mg/L, classifying it as "moderately toxic" to aquatic life.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research applications of this compound.

Synthesis of this compound

A general synthesis pathway involves the amidation reaction between stearic acid and N,N-diethylethylenediamine.

Caption: Synthesis of this compound.

Protocol:

-

Combine equimolar amounts of stearic acid and N,N-diethylethylenediamine in a suitable solvent (e.g., toluene).

-

Heat the reaction mixture to reflux, typically between 140°C and 180°C, with continuous stirring.

-

Remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone).

Evaluation of Hair Conditioning Performance

The conditioning effect of this compound on hair can be quantified through various instrumental and sensory evaluation methods.

Caption: Workflow for hair conditioning evaluation.

Protocol for Combing Force Measurement:

-

Prepare standardized hair tresses (e.g., bleached human hair).

-

Wash the hair tresses with a base shampoo (e.g., 10% sodium laureth sulfate (B86663) solution) to ensure a consistent starting condition.

-

Treat the wet hair tresses with the conditioner formulation containing a known concentration of this compound for a specified time (e.g., 1 minute).

-

Rinse the hair tresses thoroughly with deionized water.

-

Measure the force required to comb through the wet hair tresses using a texture analyzer or a similar instrument equipped with a comb attachment.

-

Dry the hair tresses under controlled conditions (e.g., constant temperature and humidity).

-

Measure the force required to comb through the dry hair tresses.

-

Compare the combing forces of hair treated with the this compound formulation to a control (placebo conditioner without the active ingredient). A lower combing force indicates better conditioning.

Determination of Emulsifying Capacity

The ability of this compound to form and stabilize emulsions can be assessed by measuring its emulsifying capacity.

Protocol:

-

Prepare an aqueous solution of this compound at a specific concentration and pH.

-

Place a known volume of the aqueous solution in a beaker equipped with a high-shear homogenizer.

-

Add a specific oil (e.g., mineral oil or a vegetable oil) to the aqueous phase at a constant rate while homogenizing at a fixed speed.

-

Continuously monitor the electrical conductivity of the mixture. A significant drop in conductivity indicates the phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, which marks the endpoint.

-

The emulsifying capacity is expressed as the volume of oil emulsified per gram of the surfactant.

Corrosion Inhibition Efficiency Assessment

Electrochemical methods are commonly used to evaluate the performance of corrosion inhibitors.

Caption: Workflow for corrosion inhibition testing.

Protocol for Potentiodynamic Polarization:

-

Prepare a standard corrosive medium (e.g., 1 M HCl solution).

-

Set up a three-electrode electrochemical cell with a working electrode (the metal to be tested, e.g., mild steel), a reference electrode (e.g., saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Immerse the electrodes in the corrosive medium and allow the open-circuit potential (OCP) to stabilize.

-

Record the potentiodynamic polarization curve by scanning the potential from a cathodic to an anodic potential with respect to the OCP.

-

Repeat the measurement in the presence of different concentrations of this compound in the corrosive medium.

-

Determine the corrosion current density (icorr) from the Tafel plots for both the uninhibited and inhibited solutions.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Skin Sensitization Potential Assessment (Guinea Pig Maximization Test - GPMT)

This protocol is based on the study that classified this compound as a moderate sensitizer.

Table 2: Quantitative Data from Guinea Pig Maximization Test

| Test Method | Induction Concentration | Challenge Concentration | Sensitization Rate | Mean Response | Classification | Reference |

| Modified Maximization Method | 10% in petrolatum | 1% this compound | 40% (8/20) | 1.9 | Moderate Sensitizer | |

| Modified Maximization Method | 10% in petrolatum | 0.5% this compound | 30% (6/20) | 1.4 | Moderate Sensitizer | |

| Closed Epicutaneous Test | 10% in petrolatum | 1% this compound | 15% (3/20) | - | Sensitizer | |

| Closed Epicutaneous Test | 10% in petrolatum | 0.5% this compound | 10% (2/20) | - | Sensitizer |

Protocol Outline:

-

Induction Phase:

-

Intradermal induction: Inject a 10% solution of this compound in petrolatum into the shaved dorsal skin of guinea pigs.

-

Topical induction: One week after intradermal injections, apply a patch with the same 10% solution to the same site for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the topical induction, apply patches with lower, non-irritating concentrations of this compound (e.g., 1% and 0.5% in petrolatum) to a naive site on the flank.

-

-

Evaluation:

-

After 24 and 48 hours of patch removal, score the skin reactions at the challenge sites for erythema and edema.

-

The sensitization rate is the percentage of animals showing a positive reaction.

-

Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound (CAS 16889-14-8) is involved in or has been investigated for its effects on specific intracellular signaling pathways. The research focus for this compound has been predominantly on its physicochemical and surface-active properties for cosmetic and industrial applications, as well as its potential for dermal sensitization through topical exposure. Interactions with skin proteins and lipids are part of the mechanism of skin irritation and sensitization, but this does not typically involve the modulation of specific signaling cascades in the way a targeted drug would.[10]

Conclusion

This compound is a functional ingredient with well-established applications in the cosmetic and industrial fields. Its efficacy as a conditioning agent, emulsifier, and corrosion inhibitor is attributed to its cationic surfactant nature. This guide has provided a detailed summary of its physicochemical properties and quantitative data on its performance and toxicological profile, particularly its classification as a moderate skin sensitizer. The experimental protocols outlined herein offer a framework for the evaluation of its key functionalities. The absence of research on its interaction with signaling pathways highlights a potential area for future investigation, should its applications expand into areas with more significant biological interactions. For researchers and developers, a thorough understanding of both its performance benefits and its potential for skin sensitization is crucial for its safe and effective use in product formulations.

References

- 1. This compound | CAS 16889-14-8 [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. specialchem.com [specialchem.com]

- 4. N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organ-specific toxicity evaluation of stearamidopropyl dimethylamine (SAPDMA) surfactant using zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

"Stearamidoethyl diethylamine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of Stearamidoethyl Diethylamine (B46881), a cationic surfactant of significant interest in various scientific and industrial applications. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and explores its interactions with biological systems. The information is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Chemical and Physical Properties

Stearamidoethyl diethylamine is an amide derivative of stearic acid and N,N-diethylethylenediamine. Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic tertiary amine headgroup, dictates its function as a cationic surfactant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₀N₂O | [1] |

| Molecular Weight | 382.67 g/mol | [1] |

| CAS Number | 16889-14-8 | [1] |

| IUPAC Name | N-[2-(diethylamino)ethyl]octadecanamide | |

| Synonyms | N-(2-(Diethylamino)ethyl)stearamide, Lexamine 22 | |

| Appearance | Solid, crystalline powder | |

| Melting Point | 61-62 °C | |

| Boiling Point | 506.5 ± 33.0 °C | |

| Density | 0.873 ± 0.06 g/mL |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the amidation of stearic acid with N,N-diethylethylenediamine. This reaction can be performed via direct condensation or through a more reactive intermediate such as stearoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via direct amidation.

Materials:

-

Stearic acid

-

N,N-diethylethylenediamine

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Nitrogen gas supply

-

Heating mantle with temperature control

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent for water removal

-

Condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add equimolar amounts of stearic acid and N,N-diethylethylenediamine.

-

Add a sufficient volume of toluene to dissolve the reactants upon heating.

-

Equip the flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to reflux. The temperature should be maintained to allow for the azeotropic removal of water, which is a byproduct of the amidation reaction.

-

Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent (toluene) can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the final this compound product.

Diagram 1: Synthesis Workflow for this compound

Caption: A schematic of the synthesis process for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | Functional group identification | Presence of amide C=O stretch (approx. 1640 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and C-H stretches from the alkyl chain. Disappearance of the broad O-H stretch from the carboxylic acid starting material.[2][3][4] |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment | Signals corresponding to the long alkyl chain of the stearoyl group, the ethyl groups of the diethylamino moiety, and the methylene (B1212753) groups of the ethylenediamine (B42938) linker.[5][6][7] |

| HPLC | Purity determination and quantification | A single major peak under appropriate chromatographic conditions. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is recommended. |

| GC-MS | Purity assessment and identification of volatile impurities | A parent ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

Biological Interactions and Cellular Effects

As a cationic surfactant, this compound's primary mode of biological interaction is with the cell membrane. The positively charged diethylamino headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids.

This interaction can lead to the insertion of the hydrophobic stearoyl tail into the lipid bilayer, causing disruption of membrane integrity. At concentrations above the critical micelle concentration (CMC), this compound can form micelles that may further contribute to membrane solubilization. The disruption of the cell membrane can lead to increased permeability, loss of ion gradients, and ultimately, cell death, potentially through apoptosis.

Diagram 2: Proposed Interaction of this compound with a Cell Membrane

Caption: Interaction of this compound with the cell membrane.

Toxicological Profile

The primary toxicological concern associated with this compound is its potential for skin sensitization. Studies have indicated that it can act as a moderate sensitizer (B1316253).

Table 3: Toxicological Data for this compound

| Endpoint | Species | Method | Result | Reference(s) |

| Skin Sensitization | Guinea Pig | Modified Maximization Test | Moderate sensitizer (40% sensitization at 1% in petrolatum) | [8] |

| Skin Irritation | Human | Patch Test (phosphate derivative) | Can cause allergic contact dermatitis | [9] |

| General Toxicity | Classified as potentially toxic or harmful by Environment Canada | [10] |

Due to its sensitization potential, the use of this compound in leave-on cosmetic products is a subject of safety assessments.[10][11]

Applications in Research and Development

The surfactant properties of this compound make it a valuable tool in various research and development contexts.

-

Drug Delivery: As a cationic lipid, it has the potential to be used in the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of therapeutic agents. The positive charge can facilitate interaction with and penetration of cell membranes.

-

Cosmetic Science: It is used as an emulsifier, conditioning agent, and antistatic agent in hair and skin care formulations.[10]

-

Biophysical Studies: It can be used as a model cationic surfactant to study the interactions of amphiphilic molecules with artificial and biological membranes.

Experimental Protocols: Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of a this compound sample.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and detector (UV or ELSD).

-

Reversed-phase C8 or C18 column.

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of dilutions for linearity assessment if quantification is required.

-

Set the column temperature (e.g., 30-40 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run the gradient program to elute the compound.

-

Detect the analyte at a low UV wavelength (e.g., 210 nm) or using an ELSD.

Diagram 3: HPLC Analysis Workflow

Caption: A generalized workflow for the HPLC analysis of this compound.

Determination of Critical Micelle Concentration (CMC)

Purpose: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Method: Surface Tensiometry

Instrumentation:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions of the stock solution.

-

Measure the surface tension of each dilution, starting from the most dilute solution.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the point at which the surface tension plateaus. It is determined by the intersection of the two linear portions of the graph.[12][13][14][15][16]

Conclusion

This compound is a versatile cationic surfactant with well-defined chemical and physical properties. Its synthesis and characterization can be achieved through standard organic chemistry techniques. Its primary biological effect is mediated through its interaction with and disruption of cell membranes. While it has valuable applications in various fields, its potential as a skin sensitizer necessitates careful consideration in its use, particularly in products intended for topical application. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

- 11. Final report on the safety assessment of Stearamide DIBA-Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. agilent.com [agilent.com]

"Stearamidoethyl diethylamine" solubility and stability profile

An In-depth Technical Guide on the Solubility and Stability of Stearamidoethyl Diethylamine (B46881)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamidoethyl diethylamine is a versatile cationic surfactant employed in a variety of applications, including cosmetics, hair care formulations, and as an emulsifying agent.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical and Physical Properties

A summary of the fundamental physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₅₀N₂O | [1] |

| Molecular Weight | 382.67 g/mol | [1] |

| Appearance | Solid at room temperature | [1][3] |

| Melting Point | 61-62 °C | [1] |

| logP (non-phosphorylated) | 8.3 | [4] |

Solubility Profile

This compound exhibits amphiphilic characteristics, with its solubility being highly dependent on the solvent and the pH of the medium.

Solubility in Various Solvents

The solubility of this compound and its phosphate (B84403) salt is summarized in the table below. The non-phosphorylated form's high logP value indicates a preference for lipophilic environments, while its ability to be protonated allows for solubility in acidic aqueous solutions.

| Solvent/Condition | Solubility | Notes | Reference |

| Acidic Aqueous Media | Readily soluble | Forms cationic o/w emulsifiers. | [2] |

| Dimethyl Sulfoxide (DMSO) | Highly soluble (phosphate salt) | Indicates amphiphilic nature. | [4] |

| Water | Poorly soluble (as free base) | Its phosphate salt is more water-soluble. | |

| Organic Solvents | Generally soluble | Expected due to its long alkyl chain. |

pH-Dependent Solubility

The tertiary amine group in this compound is subject to protonation at acidic pH, leading to the formation of a cationic species with enhanced aqueous solubility. A related compound, diethylaminoethyl stearamide phosphate, is cationic at a pH below 4.[4] This pH-dependent behavior is a critical factor in formulation development.

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

pH Stability

The stability of this compound is significantly affected by pH. The amide linkage is susceptible to hydrolysis under harsh acidic or basic conditions, while the tertiary amine can be protonated in acidic environments, which can influence degradation pathways.

| pH Condition | Stability | Degradation Pathway | Reference |

| Acidic (pH < 5) | Decreased stability | Increased rate of hydrolysis due to protonation of the amine group. | [1] |

| Neutral | Generally stable | [3] | |

| Alkaline (strong) | Decreased stability | Hydrolysis of the amide bond is possible with prolonged heating. | [1] |

Thermal Stability

This compound is a solid at room temperature and is generally stable under recommended storage conditions.[3] However, elevated temperatures can lead to degradation.

| Thermal Analysis | Observation | Reference |

| Differential Scanning Calorimetry (DSC) | Can be used to study thermal properties and phase transitions. | [1][5][6] |

| Thermogravimetric Analysis (TGA) | Can be used to determine the temperature at which degradation occurs. Similar resins show no chemical degradation upon repeated heating and cooling. | [7] |

| Hazardous Decomposition | At high temperatures, decomposition can yield carbon monoxide, carbon dioxide, and nitrogen oxides. | [3] |

Oxidative Stability

The tertiary amine group is the primary site for oxidation in the this compound molecule.

| Oxidizing Condition | Product | Notes | Reference |

| Mild Conditions | N-oxide | The amide group is relatively resistant to oxidation. | [1] |

| Vigorous Conditions | Oxides of carbon and nitrogen | High temperatures can lead to complete decomposition. | [1] |

Experimental Protocols

pH Stability Study

A detailed methodology for assessing the pH stability of this compound is as follows:

-

Buffer Preparation : Prepare a series of buffer solutions (e.g., phosphate, acetate) covering a pH range of 3 to 10.[1]

-

Sample Preparation : Dissolve a known concentration of this compound in each buffer solution.

-

Incubation : Store the samples at a controlled temperature (e.g., 40°C) for a specified period.

-

Analysis : At predetermined time points, withdraw aliquots and analyze for the parent compound and potential degradation products.

-

Detection :

References

- 1. This compound | CAS 16889-14-8 [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Buy Diethylaminoethyl stearamide phosphate (EVT-1537496) | 68133-34-6 [evitachem.com]

- 5. WO2001074312A2 - Hair conditioning composition comprising vinylpyrrolidone copolymer - Google Patents [patents.google.com]

- 6. CA2678864A1 - Compositions de traitement capillaire contenant des alcaloides de sophora - Google Patents [patents.google.com]

- 7. EP0524346A1 - Composition and method for protecting hair against thermal degradation and to aid in hair styling - Google Patents [patents.google.com]

Stearamidoethyl Diethylamine: An In-depth Technical Guide to its Emulsifying Function in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamidoethyl diethylamine (B46881) is a cationic surfactant that plays a important role as an emulsifier and stabilizer in a variety of research and development applications, particularly within the pharmaceutical and cosmetic industries.[1][2] Its unique molecular structure, featuring a lipophilic stearic acid tail and a hydrophilic diethylamine headgroup, allows it to effectively reduce interfacial tension between immiscible liquids, leading to the formation of stable emulsions. When neutralized, it acquires a positive charge, enabling it to function as a cationic surfactant.[1] This property is crucial for creating stable oil-in-water emulsions and is particularly valuable in the formulation of topical drug delivery systems and advanced cosmetic preparations.[1][2]

This technical guide provides a comprehensive overview of the function of Stearamidoethyl diethylamine as an emulsifier, with a focus on its application in research settings. It details its physicochemical properties, mechanisms of emulsion stabilization, and provides established experimental protocols for the formulation and characterization of emulsions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application as an emulsifier. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-(diethylamino)ethyl]octadecanamide | [3] |

| CAS Number | 16889-14-8 | [3] |

| Molecular Formula | C24H50N2O | [1][3] |

| Molecular Weight | 382.67 g/mol | [1][3] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 61-62 °C | [1][3] |

| Density | 0.873 g/mL | [1] |

| logP (o/w) | 8.295 (estimated) | [2] |

| Water Solubility | 0.0007887 mg/L @ 25 °C (estimated) | [2] |

Emulsifying Function and Mechanism of Action

This compound functions as a primary emulsifier, particularly for oil-in-water (o/w) emulsions. Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of oil droplets within the aqueous phase.

A key mechanism for the enhanced stability of emulsions formulated with this compound involves the formation of lamellar liquid crystals, especially when used in conjunction with fatty alcohols like cetyl or stearyl alcohol.[1] These liquid crystalline structures form a network within the continuous phase of the emulsion, effectively entrapping the oil droplets and preventing their coalescence. This network also contributes to the desired rheological properties and texture of the final formulation.

Figure 1: Mechanism of emulsion stabilization by this compound and fatty alcohols via lamellar liquid crystal formation.

Quantitative Emulsifier Characteristics: Experimental Determination

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the relative strength of the hydrophilic and lipophilic portions of an emulsifier. For cationic surfactants like this compound, the Griffin's method is not directly applicable. An experimental approach is required.

Experimental Protocol: Emulsion Series Method

-

Prepare a series of emulsifier blends: Blend this compound with a known high-HLB emulsifier (e.g., Polysorbate 80) and a known low-HLB emulsifier (e.g., Sorbitan Oleate) in varying ratios to create a range of HLB values (e.g., from 6 to 16).

-

Prepare a standard oil-in-water emulsion: Use a fixed ratio of a chosen oil phase (e.g., 20% mineral oil) and water phase (e.g., 80%).

-

Incorporate emulsifier blends: For each emulsion in the series, use a fixed concentration (e.g., 5%) of one of the prepared emulsifier blends.

-

Homogenization: Subject each formulation to identical homogenization conditions (e.g., high-shear mixing at 5000 rpm for 10 minutes).

-

Stability Assessment: Observe the emulsions for signs of instability (creaming, coalescence, phase separation) over a set period (e.g., 24 hours, 7 days).

-

HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase, and provides an empirical HLB value for this compound within that system.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form.[4] This is a critical parameter for understanding the emulsification and solubilization capabilities of a surfactant.

Experimental Protocol: Surface Tension Method

-

Prepare a series of surfactant solutions: Prepare a range of aqueous solutions of this compound at varying concentrations, typically from very low to a concentration expected to be well above the CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection where the slope changes abruptly is the Critical Micelle Concentration.[4]

Figure 2: Workflow for the experimental determination of the Critical Micelle Concentration (CMC) using the surface tension method.

Formulation and Characterization of Emulsions

This section provides representative formulation examples and detailed protocols for the characterization of emulsions prepared with this compound.

Representative Formulations

The following table provides examples of formulation compositions where this compound or similar cationic emulsifiers are used. These are intended as starting points for research and development.

| Ingredient | Function | Concentration (% w/w) |

| Oil Phase | ||

| Mineral Oil / Caprylic/Capric Triglyceride | Emollient / Solvent | 10 - 20 |

| Cetyl Alcohol / Stearyl Alcohol | Co-emulsifier / Thickener | 2 - 5 |

| Aqueous Phase | ||

| Deionized Water | Solvent | q.s. to 100 |

| Glycerin | Humectant | 3 - 5 |

| Emulsifier | ||

| This compound | Primary Emulsifier | 1 - 5 |

| Other | ||

| Preservative (e.g., Phenoxyethanol) | Preservative | 0.5 - 1 |

| Chelating Agent (e.g., Disodium EDTA) | Stabilizer | 0.1 |

| pH Adjuster (e.g., Lactic Acid) | To neutralize the amine | As needed |

Experimental Protocols for Emulsion Characterization

Method: Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.

-

Instrumentation: Use a Zetasizer or similar DLS instrument.

-

Measurement: Equilibrate the sample to the desired temperature (e.g., 25 °C). Perform measurements to determine the mean droplet size (z-average), polydispersity index (PDI), and zeta potential.

-

Data Analysis: A narrow PDI (typically < 0.3) indicates a homogenous droplet size distribution. The zeta potential provides an indication of the emulsion's stability; a higher absolute value (e.g., > ±30 mV) generally corresponds to greater electrostatic stability.

Method: Rotational Rheometry

-

Instrumentation: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Procedure: Perform a flow sweep to determine the viscosity of the emulsion as a function of shear rate. An oscillatory sweep can be performed to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

-

Data Analysis: The rheological profile provides insights into the emulsion's structure, stability, and sensory characteristics.

Method: Accelerated Stability Testing

-

Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation, creaming, or coalescence.

-

Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -10 °C for 24 hours) and thawing (e.g., 25 °C for 24 hours). Observe for any changes in physical appearance, viscosity, or particle size.

-

Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40 °C and 50 °C) for a defined period (e.g., 1, 2, and 3 months) and monitor for changes in physical and chemical properties.

Applications in Drug Development

The cationic nature of this compound makes it a particularly interesting emulsifier for topical and transdermal drug delivery systems. The positive charge can enhance the interaction of the emulsion droplets with the negatively charged skin surface, potentially improving drug penetration and bioavailability.[1] It is also explored in the formulation of nanoemulsions for the delivery of poorly water-soluble drugs.

Conclusion

This compound is a versatile cationic emulsifier with significant potential in pharmaceutical and cosmetic research and development. While specific quantitative data on its emulsifying properties require experimental determination, the established protocols provided in this guide offer a clear pathway for its characterization. Its ability to form stable emulsions, particularly through the formation of lamellar liquid crystal structures, makes it a valuable tool for formulators seeking to create sophisticated and effective delivery systems. As with any excipient, researchers should consider its potential for skin sensitization in the final formulation.[1][5]

References

- 1. This compound | CAS 16889-14-8 [benchchem.com]

- 2. This compound, 16889-14-8 [thegoodscentscompany.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearamidoethyl Diethylamine: An In-depth Technical Guide to its Antistatic Properties

Introduction

Mechanism of Action

The antistatic effect of Stearamidoethyl diethylamine (B46881) is primarily attributed to its nature as a cationic surfactant.[1] Static electricity on surfaces like hair or synthetic fibers is often caused by an accumulation of negative charges. The positively charged diethylamine headgroup of Stearamidoethyl diethylamine is attracted to these negatively charged surfaces. This interaction leads to the neutralization of the surface charge, preventing the repulsion of individual fibers and the attraction of dust and other particles.

Furthermore, like many antistatic agents, this compound can increase the surface conductivity of the material to which it is applied.[4][5] It is hypothesized that it forms a thin, hygroscopic film on the surface. This film attracts moisture from the atmosphere, creating a conductive layer that facilitates the dissipation of static charges.[5]

The diagram below illustrates the proposed mechanism of action.

References

An In-depth Technical Guide to the Interaction of Stearamidoethyl Diethylamine with Lipid Bilayers and Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearamidoethyl diethylamine (B46881) is a cationic lipid that is increasingly utilized in various formulations, including topical medications and cosmetics, primarily for its emulsifying and conditioning properties.[1][2][3][4][5] Its interaction with lipid bilayers and, by extension, cell membranes is a critical aspect of its function and potential biological effects. This technical guide provides a comprehensive overview of the core principles governing these interactions, drawing upon the established understanding of cationic lipids and specific data available for Stearamidoethyl diethylamine.

The primary mode of interaction is driven by the electrostatic attraction between the positively charged diethylamine headgroup of this compound and the anionic phosphate (B84403) groups present in the phospholipids (B1166683) of lipid bilayers.[6] This initial binding can lead to a variety of subsequent events, including insertion into the membrane, alteration of membrane properties, and potential cellular uptake. Understanding these mechanisms is paramount for the rational design of drug delivery systems and for assessing the safety and efficacy of formulations containing this ingredient. This guide summarizes the available quantitative data, details relevant experimental protocols for characterization, and provides visual representations of key processes to aid in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its interactions with biological membranes. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-[2-(diethylamino)ethyl]stearamide | [4][7] |

| CAS Number | 16889-14-8 | [6][7] |

| Molecular Formula | C24H50N2O | [6][7] |

| Molecular Weight | 382.67 g/mol | [6][7] |

| Melting Point | 61-62 °C | [6][7][8] |

| Density | 0.873 ± 0.06 g/mL | [7] |

| Appearance | Solid, Crystalline Powder | [7][9] |

| pKa (Predicted) | 16.04 ± 0.46 | [8] |

| LogP (o/w, est.) | 8.295 - 8.669 | [3][10] |

Interaction with Lipid Bilayers and Cell Membranes

The interaction of this compound with lipid bilayers is a multi-faceted process governed by both electrostatic and hydrophobic forces. As a cationic amphiphile, it exhibits a strong affinity for the negatively charged surfaces of cell membranes.

Mechanism of Interaction

The primary interaction mechanism involves the electrostatic attraction between the positively charged tertiary amine headgroup of this compound and the anionic phosphate groups of phospholipids in the lipid bilayer.[6] This initial binding is a critical step that concentrates the molecule at the membrane surface. Subsequent interactions can lead to several outcomes:

-

Insertion into the Bilayer: The long, hydrophobic stearyl tail can insert into the hydrophobic core of the lipid bilayer. This insertion can perturb the local lipid packing and alter the physical properties of the membrane.

-

Membrane Destabilization: At higher concentrations, the accumulation and insertion of cationic surfactants like this compound can lead to the destabilization of the membrane, potentially causing increased permeability or even lysis.

-

Endocytosis: In the context of lipid nanoparticles (LNPs) formulated with this compound, the overall positive surface charge of the nanoparticles facilitates binding to the negatively charged cell surface, which can trigger cellular uptake via endocytosis.

Factors Influencing Interaction

Several factors can modulate the interaction of this compound with lipid bilayers:

-

pH: The charge of the diethylamine headgroup is pH-dependent. In acidic environments, such as within endosomes, the amine group will be protonated, enhancing its positive charge and strengthening its interaction with anionic lipids.

-

Lipid Composition of the Bilayer: The presence of anionic phospholipids (e.g., phosphatidylserine, phosphatidylglycerol) in the membrane will increase the electrostatic attraction. The overall fluidity and packing of the bilayer, influenced by factors like cholesterol content and acyl chain saturation, will also affect the ease of insertion of the stearyl tail.[11][12]

-

Concentration: The concentration of this compound will dictate the extent of its effects. At low concentrations, it may simply adsorb to the surface or insert monomerically, while at higher concentrations, it may form aggregates that can have more disruptive effects on the membrane.

Quantitative Data on Membrane Interactions

Specific quantitative data on the interaction of this compound with lipid bilayers is limited in the public domain. However, data from studies on similar cationic lipids can provide valuable insights into the expected behavior. The following table presents sensitization data for this compound.

| Parameter | Species | Test Method | Induction Concentration | Challenge Concentration | Result | Reference(s) |

| Sensitization Rate | Guinea Pig | Modified Maximization Test | 10% in petrolatum | 1% | 40% (8/20) sensitized | [2] |

| 0.5% | 30% (6/20) sensitized | [2] | ||||

| Sensitization Rate | Guinea Pig | Closed Epicutaneous Test | 10% in petrolatum | 1% | 15% (3/20) showed reactions | [2] |

| 0.5% | 10% (2/20) showed reactions | [2] |

These results classify this compound as a moderate sensitizer in guinea pigs, indicating the potential for allergic contact dermatitis.[2]

Experimental Protocols for Characterization

A variety of biophysical techniques are employed to characterize the interaction of cationic lipids and lipid nanoparticles with model membranes and cells. The following are detailed methodologies for key experiments.

Preparation of Lipid Vesicles (Liposomes)

Liposomes are commonly used as model systems for biological membranes.

Protocol:

-

Lipid Film Hydration:

-

Dissolve the desired lipids (e.g., a mixture of zwitterionic and anionic phospholipids to mimic a cell membrane) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the size distribution of lipid nanoparticles, while zeta potential measurements provide information about their surface charge.[13][14][15][16][17][18]

Protocol:

-

Sample Preparation: Dilute the liposome (B1194612) or lipid nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS analysis.

-

DLS Measurement:

-

Place the sample in a disposable cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

-

-

Zeta Potential Measurement:

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and ultrastructure of lipid nanoparticles in their native, hydrated state.[20][21][22][23][24]

Protocol:

-

Grid Preparation: Apply a small volume (3-5 µL) of the nanoparticle suspension to a TEM grid with a perforated carbon film.

-

Blotting: Blot the grid with filter paper to create a thin film of the suspension across the holes in the carbon film.

-

Vitrification: Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preventing the formation of ice crystals.

-

Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

Membrane Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)

FRET assays can be used to monitor the fusion of lipid nanoparticles with model endosomal membranes.[25][26][27][28][29]

Protocol:

-

Liposome Preparation: Prepare two populations of liposomes. Label one population (e.g., representing the nanoparticle) with a FRET donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration where FRET is high (quenching of the donor). The other population (representing the endosomal membrane) remains unlabeled.

-

Initiation of Fusion: Mix the two liposome populations. Induce fusion by adding a fusogenic agent or by changing the pH to mimic endosomal acidification.

-

Fluorescence Measurement: Monitor the fluorescence of the donor fluorophore over time. As fusion occurs, the labeled lipids will diffuse into the unlabeled membrane, increasing the distance between the donor and acceptor, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of molecules, providing thermodynamic parameters of the interaction.[30][31][32][33][34]

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer and fill the ITC syringe. Prepare a suspension of liposomes in the same buffer and place it in the sample cell.

-

Titration: Perform a series of small injections of the this compound solution into the liposome suspension while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change for each injection. Fit the data to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Visualizations

Experimental Workflow for LNP Characterization

Caption: Workflow for LNP formulation and characterization.

Proposed Mechanism of Endosomal Escape

Caption: Proposed endosomal escape mechanism for LNPs.

Conclusion

This compound's role as a cationic lipid governs its significant interactions with the anionic surfaces of lipid bilayers and cell membranes. While specific quantitative biophysical data for this molecule remains an area for further research, the established principles of cationic lipid behavior provide a robust framework for understanding its function. The primary electrostatic interactions, potential for membrane insertion and disruption, and the influence of environmental factors like pH are key determinants of its activity. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further elucidate the specific interaction parameters of this compound and to optimize its use in various applications, from cosmetic formulations to advanced drug delivery systems. A thorough understanding of these interactions is critical for ensuring both the efficacy and safety of products containing this versatile ingredient.

References

- 1. Allergic contact dermatitis from this compound phosphate: a cosmetic emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Threshold of contact allergy to this compound in guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 16889-14-8 [thegoodscentscompany.com]

- 4. specialchem.com [specialchem.com]

- 5. incibeauty.com [incibeauty.com]

- 6. This compound | CAS 16889-14-8 [benchchem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. 16889-14-8 CAS MSDS (N-[2-(DIETHYLAMINO)ETHYL]STEARAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound phosphate, 68133-34-6 [thegoodscentscompany.com]

- 11. Effect of cholesterol and phospholipid on the behavior of dialkyl polyoxyethylene ether surfactant (2C18E12) monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elastic deformation and failure of lipid bilayer membranes containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lsinstruments.ch [lsinstruments.ch]

- 14. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 15. allanchem.com [allanchem.com]

- 16. azonano.com [azonano.com]

- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 22. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]

- 24. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A fluorescence resonance energy transfer-based approach for investigating late endosome–lysosome retrograde fusion events - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bypassing Endocytic Barriers: Visualizing Membrane Fusion and Endosomal Escape of Cubic Phase Lipid Nanoparticles (Cubosomes) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 31. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers [mdpi.com]

- 32. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 33. researchgate.net [researchgate.net]

- 34. Isothermal titration calorimetry as a complementary method for investigating nanoparticle–protein interactions - Nanoscale (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of Stearamidoethyl Diethylamine: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only and does not constitute a safety assessment or endorsement for any specific use. All personnel handling this substance should refer to a comprehensive Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols.

Introduction

Stearamidoethyl diethylamine (B46881) is a cationic surfactant employed as an emulsifying and conditioning agent in a variety of topical and cosmetic formulations.[1] Its chemical structure, characterized by a long lipophilic stearic acid tail and a hydrophilic diethylamine head, dictates its surface-active properties. Despite its utility in product formulation, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance. This technical guide provides a concise summary of the available toxicological data for Stearamidoethyl diethylamine, with a focus on quantitative endpoints, experimental methodologies, and visual representations of testing workflows.

Acute Toxicity

There is a notable absence of publicly available data on the acute oral and dermal toxicity of this compound. Safety Data Sheets for this compound consistently report that LD50 (Lethal Dose, 50%) values have not been determined.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 | Not Reported | Oral | No Data Available | |

| Dermal LD50 | Not Reported | Dermal | No Data Available |

Standard Experimental Protocol: Acute Oral Toxicity (OECD 423)

In the absence of specific data for this compound, a typical acute oral toxicity study would be conducted following a standardized guideline such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves the administration of the test substance to a group of fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. The objective is to identify a dose that causes mortality in some animals, which then allows for the estimation of the LD50. Observations of the animals are made for a set period, typically 14 days, to monitor for signs of toxicity and mortality.

Skin Irritation and Sensitization

Skin Irritation

Currently, there is no specific data available from in vivo or in vitro studies on the skin irritation potential of this compound.

Skin Sensitization

This compound has been identified as a moderate skin sensitizer (B1316253) in animal studies.[1] Allergic contact dermatitis has also been reported in humans.

Table 2: Skin Sensitization Data for this compound

| Test Method | Species | Induction Concentration | Challenge Concentration | Results | Classification | Reference |

| Modified Maximization Test | Guinea Pig | 10% in petrolatum | 1% in petrolatum | 40% (8/20) sensitized | Moderate Sensitizer | [1] |

| 0.5% in petrolatum | 30% (6/20) sensitized | [1] | ||||

| Closed Epicutaneous Test | Guinea Pig | 10% in petrolatum | 1% in petrolatum | 15% (3/20) sensitized | - | [1] |

| 0.5% in petrolatum | 10% (2/20) sensitized | [1] |

Experimental Protocol: Guinea Pig Maximization Test (GPMT)

The Guinea Pig Maximization Test (GPMT) is a method used to assess the potential of a substance to cause skin sensitization. The study that classified this compound as a moderate sensitizer utilized a modified version of this method.[1] The general procedure involves two distinct phases: induction and challenge.

-

Induction Phase: The goal of this phase is to induce an immune response in the test animals.

-

Intradermal Induction: A solution of the test substance (in this case, 10% this compound in petrolatum) is injected intradermally into a shaved area of the guinea pig's back. To enhance the immune response, Freund's Complete Adjuvant (FCA) is often injected at a nearby site.

-

Topical Induction: Approximately one week after the intradermal injections, the same area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours.

-

-

Challenge Phase: After a rest period of about two weeks to allow for the development of an immune memory, the animals are "challenged" with a lower, non-irritating concentration of the test substance (1% and 0.5% in petrolatum in the cited study) applied topically to a naive, shaved area of skin.[1]

-

Evaluation: The challenge sites are observed at 24 and 48 hours for signs of erythema (redness) and edema (swelling). The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is classified as a sensitizer if a significantly higher number of animals in the test group exhibit a positive reaction compared to the control group.